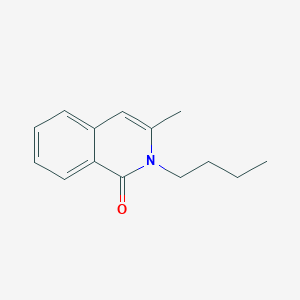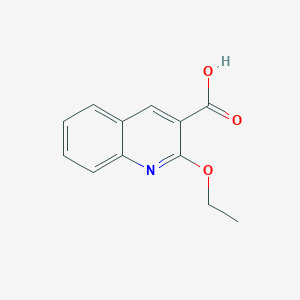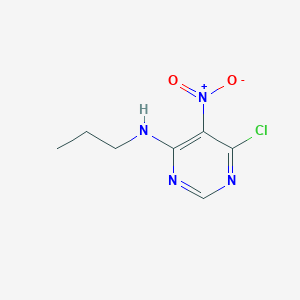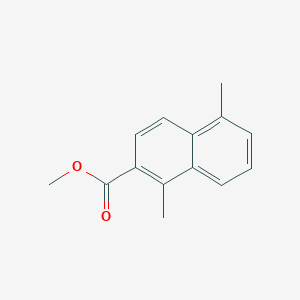
(E)-(4-Styrylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-Styrylphenyl)methanamine is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol It is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Styrylphenyl)methanamine typically involves the reaction of 4-bromostyrene with benzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Styrylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced amine derivatives .
Scientific Research Applications
(E)-(4-Styrylphenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(4-Styrylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-Stilbene: A structurally similar compound with a styryl group attached to a phenyl ring but lacking the methanamine group.
(E)-4-Methoxystyrene: Similar in structure but with a methoxy group instead of a methanamine group.
(E)-4-Vinylphenylamine: Contains a vinyl group attached to a phenyl ring with an amine group.
Uniqueness
(E)-(4-Styrylphenyl)methanamine is unique due to the presence of both the styryl and methanamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
36092-33-8 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
[4-[(E)-2-phenylethenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H15N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12,16H2/b7-6+ |
InChI Key |
CTTPWMUJYDYVHC-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CN |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)

![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
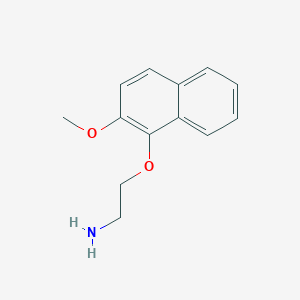
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
